

Comparative toxicological assessment of 2-Ethyl-2-hexenal and its derivatives

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Compound of Interest

Compound Name: 2-Ethyl-2-hexenal

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A Comparative Toxicological Profile of 2-Ethyl-2hexenal and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological comparison of **2-Ethyl-2-hexenal** and its key derivatives, 2-ethylhexanoic acid and 2-ethylhexanol. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the safety and handling of these chemical compounds. The data is compiled from various safety data sheets and toxicological reports, with experimental methodologies detailed to ensure clarity and reproducibility.

Comparative Toxicological Data

The following table summarizes the key toxicological endpoints for **2-Ethyl-2-hexenal**, 2-ethylhexanoic acid, and 2-ethylhexanol, providing a clear comparison of their acute toxicity, irritation potential, and other critical safety parameters.



Toxicological Endpoint	2-Ethyl-2-hexenal	2-Ethylhexanoic Acid	2-Ethylhexanol
Acute Oral Toxicity (LD50)	3,000 - 4,675 mg/kg (rat)[1][2]	3,000 mg/kg (rat)[3]	2,000 - 3,730 mg/kg (rat)[4]
Acute Dermal Toxicity (LD50)	No data available	1,260 mg/kg (rabbit) [3][5]	1,970 mg/kg (rabbit) [4]
Skin Irritation	Causes skin irritation[1]	Low to moderate irritation	Causes skin irritation[6][7]
Eye Irritation	Causes serious eye damage[1]	Severe eye irritant[8]	Causes serious eye irritation[6][7]
Skin Sensitization	May cause an allergic skin reaction[1]	No data available	Did not cause skin sensitization in humans[7]
Mutagenicity (Ames Test)	Negative in Salmonella typhimurium[9]	No data available	Not mutagenic[10]
Carcinogenicity	No observable tumors in mice (skin painting) [9]	No data available	Not carcinogenic in rats or mice[10][11]
Reproductive/Develop mental Toxicity	No data available	May damage the unborn child[3]	Not developmentally toxic[10]

Experimental Protocols

The following are detailed methodologies for the key toxicological experiments cited in this guide, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 420, 423, 425)

The acute oral toxicity is determined by administering a single dose of the substance to fasted animals (typically rats) via gavage.[12] The study can follow one of three procedures: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down



Procedure (OECD 425).[13] Animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test animals, is then calculated.

Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[5][8][10] A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin on a test animal (typically a rabbit) and covered with a gauze patch for a 4-hour exposure period.[14] The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal.[14][15]

Eye Irritation/Corrosion (OECD 405)

This assay assesses the potential of a substance to cause damage to the eye.[1][4][16][17][18] A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[19] The eyes are examined at 1, 24, 48, and 72 hours after instillation for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[19]

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical.[2][20] The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[20] On day five, the animals are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes. The degree of proliferation is measured and compared to control animals to determine the stimulation index (SI). An SI of 3 or greater is considered a positive result for sensitization.[20]

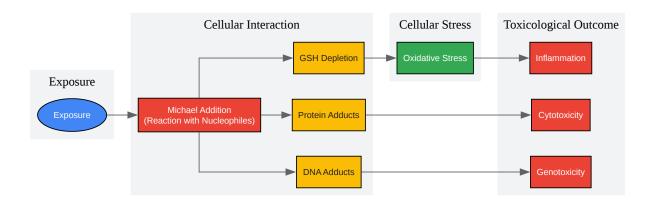
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.[6] [7][9][21][22][23][24][25][26] It utilizes several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required for histidine or tryptophan synthesis, respectively.[6][7] The bacteria are exposed to the test substance at various concentrations,



with and without metabolic activation (S9 mix), and plated on a minimal agar medium lacking the specific amino acid.[21] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control group.[7]

Visualizations Toxicological Pathway of α,β -Unsaturated Aldehydes

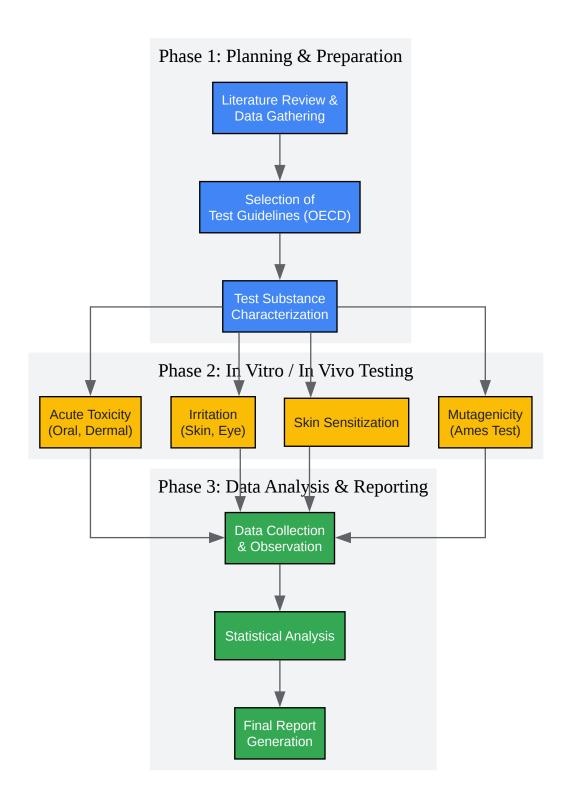


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Caption: General toxicological pathway for α,β -unsaturated aldehydes.

Experimental Workflow for Toxicological Assessment





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Caption: A generalized workflow for toxicological assessment.



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